molecular formula C7H9NO7S2 B1315823 2-Amino-5-methoxybenzene-1,4-disulfonic acid CAS No. 27327-48-6

2-Amino-5-methoxybenzene-1,4-disulfonic acid

Cat. No.: B1315823
CAS No.: 27327-48-6
M. Wt: 283.3 g/mol
InChI Key: GLABVBIYGGDCNO-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzene-1,4-disulfonic acid is a sulfonic acid derivative of aniline. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.3 g/mol. This compound is commonly used as a pH indicator and a reagent in analytical chemistry.

Preparation Methods

The synthesis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid typically involves the sulfonation of 2-amino-5-methoxyaniline. The reaction conditions often include the use of sulfuric acid as the sulfonating agent at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Amino-5-methoxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur, particularly at the amino group, using reagents like acyl chlorides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-methoxybenzene-1,4-disulfonic acid has various applications in scientific research:

    Chemistry: It is used as a reagent in analytical chemistry for pH determination and as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-5-methoxybenzene-1,4-disulfonic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .

Comparison with Similar Compounds

2-Amino-5-methoxybenzene-1,4-disulfonic acid can be compared with other similar compounds, such as:

    2-Amino-5-methoxybenzenesulfonic acid: This compound has a similar structure but lacks the additional sulfonic acid group, which may affect its solubility and reactivity.

    4-Methoxyaniline-2-sulfonic acid: Another related compound, differing in the position of the sulfonic acid group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its dual sulfonic acid groups, which enhance its solubility in water and its utility in various chemical reactions .

Properties

IUPAC Name

2-amino-5-methoxybenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO7S2/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLABVBIYGGDCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562848
Record name 2-Amino-5-methoxybenzene-1,4-disulfonic acid
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27327-48-6, 83763-33-1
Record name 2-Amino-5-methoxy-1,4-benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27327-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methoxybenzene-1,4-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen -2-amino-5-methoxybenzene-1,4-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.359
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methoxy
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Synthesis routes and methods

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are subjected to a condensation reaction with trifluorotriazine and then with morpholine as described in Example 1. A diazo compound obtained by the customary route by direct diazotisation of 28.3 g of 1-amino-4-methoxy-benzene-2,5-disulphonic acid is added to the resulting suspension of the monofluorotriazinyl compound at 5°-10°, the pH simultaneously being kept at 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR19## is salted out, filtered off with suction, dried and ground. The red dyestuff powder dissolves readily in water and dyes cotton a brilliant reddish-tinged orange (colour code number 5).
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